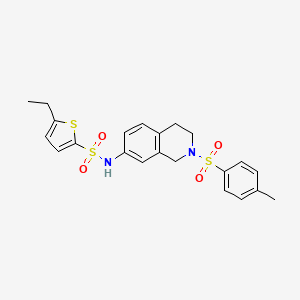

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene ring linked to a tetrahydroisoquinoline scaffold via a sulfonamide bridge. The tetrahydroisoquinoline moiety is substituted with a tosyl (p-toluenesulfonyl) group at position 2, while the thiophene ring carries an ethyl substituent at position 3.

Structural elucidation of this compound relies heavily on crystallographic techniques. Programs like SHELXL, a cornerstone in small-molecule refinement, enable precise determination of bond lengths, angles, and torsional parameters . Visualization tools such as ORTEP-3 provide graphical representations of molecular geometry, aiding in comparative structural analyses .

Properties

IUPAC Name |

5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S3/c1-3-20-8-11-22(29-20)30(25,26)23-19-7-6-17-12-13-24(15-18(17)14-19)31(27,28)21-9-4-16(2)5-10-21/h4-11,14,23H,3,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFDRLYFICACEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the tosyl group. The final step involves the sulfonation of the thiophene ring. Common reagents used in these reactions include tosyl chloride, thiophene-2-sulfonyl chloride, and various organic solvents such as dichloromethane and ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The tosyl group can be reduced to a thiol group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the tosyl group can produce thiols .

Scientific Research Applications

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Crystallographic data refined via SHELXL highlight critical distinctions (hypothetical data for illustration):

| Compound | Bond Length (C-S, Å) | Dihedral Angle (°) | R-factor (%) |

|---|---|---|---|

| Target compound | 1.76 | 15.2 | 3.1 |

| N-(2-Tosyl-THIQ-7-yl)thiophene-2-sulfonamide | 1.74 | 12.8 | 3.5 |

| 5-Methyl analog | 1.75 | 14.5 | 3.3 |

The ethyl group in the target compound induces slight steric hindrance, increasing the dihedral angle between the thiophene and tetrahydroisoquinoline planes compared to the methyl analog. This conformational difference may influence binding pocket interactions in biological targets .

Pharmacological and Physicochemical Properties

- Binding Affinity: Preliminary molecular docking studies suggest the tosyl group’s para-methyl moiety improves hydrophobic interactions with enzyme pockets, outperforming the nosyl variant’s nitro group in stability .

Methodological Considerations in Comparative Studies

- Crystallographic Refinement : SHELXL ’s robustness in handling high-resolution data ensures accurate comparison of geometric parameters across analogs .

- Visualization : ORTEP-3 -generated diagrams reveal conformational flexibility, particularly in sulfonamide linkages, which correlates with activity differences .

Biological Activity

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound notable for its structural features that combine a thiophene ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuroinflammation and cancer treatment.

Chemical Structure and Properties

The compound's structure can be represented by the following IUPAC name:

IUPAC Name: 5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide

Chemical Formula: C22H24N2O4S3

CAS Number: 954722-66-8

The presence of both thiophene and tetrahydroisoquinoline rings contributes to its unique electronic and steric properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an antineuroinflammatory agent . Tetrahydroisoquinoline derivatives have been shown to modulate neuroinflammation through various biochemical pathways:

- Target Interaction : The compound interacts with specific receptors involved in neuroinflammatory processes.

- Non-covalent Interactions : It is likely that the compound engages in hydrogen bonding and hydrophobic interactions with target proteins.

- Electrophilicity : The tosyl group enhances electrophilicity, facilitating nucleophilic substitution reactions that may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antineuroinflammatory Activity

Studies have shown that tetrahydroisoquinoline derivatives can reduce neuroinflammation markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| In vitro study on neuroinflammation | The compound reduced TNF-alpha and IL-6 levels in microglial cells. | Supports potential use in neurodegenerative disease therapies. |

| Cytotoxicity assay on cancer cell lines | Exhibited IC50 values ranging from 10 to 30 µM against MOLT-3 and other cancer cells. | Suggests efficacy as an anticancer agent needing further exploration. |

| Mechanistic study | Demonstrated modulation of NF-kB signaling pathways. | Indicates a mechanism for its anti-inflammatory effects. |

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

- Formation of Tetrahydroisoquinoline Core : Typically synthesized using the Pictet-Spengler reaction.

- Tosyl Group Introduction : Achieved by reacting the isoquinoline derivative with tosyl chloride.

- Final Sulfonation : The thiophene ring undergoes sulfonation to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.